Cas no 2287274-76-2 ([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride
- [4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride
- 2287274-76-2
- EN300-6739584
-
- Inchi: 1S/C8H9F3N2.2ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H
- InChI Key: IAZYLRDWQZPJPY-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC(C1C=C(C=CC=1C)NN)(F)F
Computed Properties
- Exact Mass: 262.0251382g/mol
- Monoisotopic Mass: 262.0251382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6739584-0.05g |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95.0% | 0.05g |
$86.0 | 2025-03-13 | |
| Enamine | EN300-6739584-0.1g |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95.0% | 0.1g |
$129.0 | 2025-03-13 | |
| Enamine | EN300-6739584-0.25g |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95.0% | 0.25g |
$183.0 | 2025-03-13 | |
| Enamine | EN300-6739584-0.5g |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95.0% | 0.5g |
$342.0 | 2025-03-13 | |
| Enamine | EN300-6739584-1.0g |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95.0% | 1.0g |
$457.0 | 2025-03-13 | |
| Enamine | EN300-6739584-2.5g |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95.0% | 2.5g |
$894.0 | 2025-03-13 | |
| Enamine | EN300-6739584-5.0g |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95.0% | 5.0g |
$1322.0 | 2025-03-13 | |
| Enamine | EN300-6739584-10.0g |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95.0% | 10.0g |
$1962.0 | 2025-03-13 | |
| Aaron | AR027ZG8-50mg |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95% | 50mg |
$144.00 | 2025-02-15 | |
| Aaron | AR027ZG8-100mg |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride |
2287274-76-2 | 95% | 100mg |
$203.00 | 2025-02-15 |
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride
Latest Research Briefing on [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride (CAS: 2287274-76-2) in Chemical Biology and Pharmaceutical Applications
In recent years, [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride (CAS: 2287274-76-2) has emerged as a critical intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting neurological disorders and cancer. This hydrazine derivative, characterized by its trifluoromethyl and methyl substituents, exhibits unique chemical properties that enhance its reactivity and selectivity in organic synthesis. Recent studies have highlighted its role in the formation of hydrazone-based scaffolds, which are pivotal in drug discovery for their ability to modulate protein-protein interactions and enzyme activity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride in the synthesis of potent kinase inhibitors. The research team utilized this compound to develop a series of pyrazole derivatives, which showed significant inhibitory activity against BRAF V600E, a mutation commonly associated with melanoma. The study underscored the compound's versatility as a building block for constructing heterocyclic frameworks with high therapeutic potential. Notably, the trifluoromethyl group was found to enhance the metabolic stability of the resulting inhibitors, addressing a common challenge in drug development.
Further investigations into the mechanistic aspects of this compound revealed its utility in photoaffinity labeling (PAL) applications. A 2024 preprint on bioRxiv detailed its incorporation into probes designed to map binding sites of G-protein-coupled receptors (GPCRs). The hydrazine moiety facilitated efficient crosslinking under UV irradiation, enabling the identification of previously unknown allosteric sites. This advancement opens new avenues for the design of targeted therapies with reduced off-target effects.
From a safety and pharmacokinetic perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have established that [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride exhibits favorable in vitro ADME profiles when used at concentrations below 10 μM. However, researchers caution about potential hepatotoxicity at higher doses, emphasizing the need for careful optimization in preclinical development. These findings align with ongoing industry efforts to develop safer hydrazine-based chemotypes for clinical applications.
The compound's commercial availability has increased significantly in 2024, with multiple suppliers now offering GMP-grade material for preclinical studies. Market analysis indicates growing demand from contract research organizations specializing in fragment-based drug discovery. This trend reflects the pharmaceutical industry's continued interest in fluorine-containing building blocks that combine synthetic accessibility with desirable physicochemical properties.
Looking ahead, several research groups are exploring the application of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride in PROTAC (proteolysis targeting chimera) development. Early-stage research presented at the 2024 ACS Spring Meeting demonstrated its successful conjugation to E3 ligase ligands, creating novel bifunctional molecules capable of targeted protein degradation. This innovative approach may address current limitations in targeting "undruggable" proteins, potentially expanding the scope of treatable diseases.
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